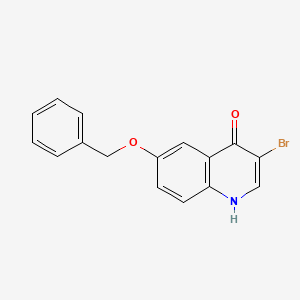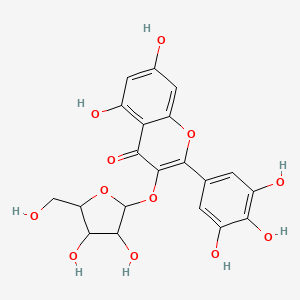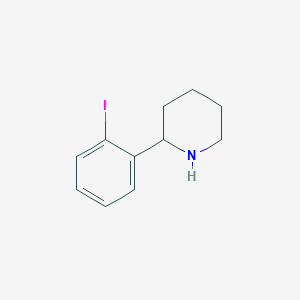
6-Bromo-7-fluoro-1H-indole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-7-fluoro-1H-indole-3-carboxylic acid is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of bromine and fluorine atoms on the indole ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
The synthesis of 6-Bromo-7-fluoro-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination and fluorination of an indole precursor. The reaction conditions often involve the use of bromine or a brominating agent and a fluorinating reagent under controlled temperatures and solvents. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and automated processes to ensure consistency and efficiency .
Chemical Reactions Analysis
6-Bromo-7-fluoro-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine and fluorine atoms can be substituted with other groups using nucleophilic or electrophilic reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.
Scientific Research Applications
6-Bromo-7-fluoro-1H-indole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate the biological activity of indole derivatives and their interactions with biological targets.
Medicine: This compound may serve as a precursor for developing new pharmaceuticals with potential therapeutic effects.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-7-fluoro-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
6-Bromo-7-fluoro-1H-indole-3-carboxylic acid can be compared with other indole derivatives, such as:
6-Bromo-7-fluoro-1H-indazole: Similar in structure but with an indazole ring instead of an indole ring.
6-Bromo-7-fluoro-1H-indole-3-carbaldehyde: Similar but with an aldehyde group instead of a carboxylic acid group. These compounds share some chemical properties but differ in their reactivity and biological activity due to the presence of different functional groups.
Properties
Molecular Formula |
C9H5BrFNO2 |
|---|---|
Molecular Weight |
258.04 g/mol |
IUPAC Name |
6-bromo-7-fluoro-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C9H5BrFNO2/c10-6-2-1-4-5(9(13)14)3-12-8(4)7(6)11/h1-3,12H,(H,13,14) |
InChI Key |
XTNSMYXSNBWHBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=CN2)C(=O)O)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B12101804.png)


![(17Z)-13-hydroxy-11-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-14-methoxy-2-oxa-9,20-diazatetracyclo[21.2.2.23,6.112,16]triaconta-1(25),3(30),4,6(29),12,14,16(28),17,23,26-decaene-10,19-dione](/img/structure/B12101824.png)
![tert-butyl N-imidazo[1,5-a]pyridin-8-ylcarbamate](/img/structure/B12101830.png)





![tert-butyl N-[3-[tert-butyl(dimethyl)silyl]oxy-1,4-dichlorobutan-2-yl]carbamate](/img/structure/B12101856.png)


